molecular formula C8H9F3O3 B6180506 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, Mixture of diastereomers CAS No. 2613385-92-3

3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, Mixture of diastereomers

Cat. No. B6180506
CAS RN: 2613385-92-3
M. Wt: 210.2
InChI Key:
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Description

The compound “3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, Mixture of diastereomers” is a complex organic molecule. It belongs to the class of compounds known as bicyclo[2.2.1]heptanes . These compounds are characterized by a seven-membered ring structure with two bridgehead carbons . The trifluoromethyl group and carboxylic acid functional group add to the complexity and potential reactivity of this molecule .


Synthesis Analysis

The synthesis of similar bicyclo[2.2.1]heptane derivatives has been achieved through various methods, including asymmetric approaches via formal [4 + 2] cycloaddition reactions enabled by organocatalysis . In these reactions, simple starting materials are used under mild and operationally simple conditions . Another method involves the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane core, which is a privileged molecular structure embedded in numerous compounds with various functions . The presence of a trifluoromethyl group and a carboxylic acid group adds to the structural complexity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the carboxylic acid group. These functional groups can participate in a variety of chemical reactions, contributing to the compound’s reactivity .

Future Directions

The future directions for this compound could involve further studies to explore its synthesis, reactivity, and potential applications. Given the structural complexity and potential reactivity of this molecule, it could be of interest in various fields, including medicinal chemistry and drug design .

properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "The key steps in the synthesis pathway include the formation of the bicyclic ring system, introduction of the trifluoromethyl group, and carboxylation of the ring system.", "The synthesis pathway should be designed to minimize the number of steps and maximize the yield of the final product." ], "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Trifluoromethyl iodide", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of trifluoromethyl iodide and sodium hydride to form the bicyclic ring system.", "Step 2: The resulting product is then treated with carbon dioxide in diethyl ether to introduce the carboxylic acid group.", "Step 3: The final step involves the separation of the diastereomers by column chromatography using a mixture of methanol, acetic acid, and water as the eluent." ] }

CAS RN

2613385-92-3

Molecular Formula

C8H9F3O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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